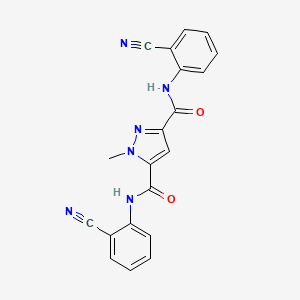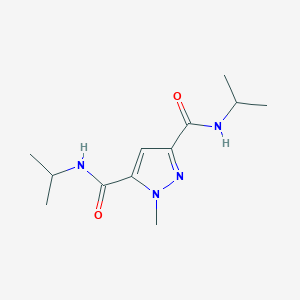PIPERAZINO]CARBONYL}-1-METHYL-1H-PYRAZOL-5-YL)METHANONE](/img/structure/B4374324.png)
[4-(2-FURYLMETHYL)PIPERAZINO](3-{[4-(2-FURYLMETHYL)PIPERAZINO]CARBONYL}-1-METHYL-1H-PYRAZOL-5-YL)METHANONE
Overview
Description
1,1’-[(1-methyl-1H-pyrazole-3,5-diyl)dicarbonyl]bis[4-(2-furylmethyl)piperazine] is a complex organic compound that features a pyrazole core linked to two piperazine rings, each substituted with a furylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(1-methyl-1H-pyrazole-3,5-diyl)dicarbonyl]bis[4-(2-furylmethyl)piperazine] typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.
Attachment of piperazine rings: The pyrazole core is then reacted with piperazine derivatives under controlled conditions to form the desired bis-piperazine structure.
Introduction of furylmethyl groups: The final step involves the substitution of the piperazine rings with furylmethyl groups using suitable reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,1’-[(1-methyl-1H-pyrazole-3,5-diyl)dicarbonyl]bis[4-(2-furylmethyl)piperazine] can undergo various chemical reactions, including:
Oxidation: The furylmethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Furylmethyl aldehydes or carboxylic acids.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1,1’-[(1-methyl-1H-pyrazole-3,5-diyl)dicarbonyl]bis[4-(2-furylmethyl)piperazine] has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 1,1’-[(1-methyl-1H-pyrazole-3,5-diyl)dicarbonyl]bis[4-(2-furylmethyl)piperazine] involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole core can act as a binding moiety, while the piperazine rings and furylmethyl groups enhance its binding affinity and specificity. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-5-methoxypyrazole: Similar pyrazole core but different substituents.
1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid: Similar pyrazole core with a carboxylic acid group.
3,5-di-tert-Butyl-4-methyl-1H-pyrazole: Similar pyrazole core with tert-butyl groups.
Uniqueness
1,1’-[(1-methyl-1H-pyrazole-3,5-diyl)dicarbonyl]bis[4-(2-furylmethyl)piperazine] is unique due to its bis-piperazine structure and furylmethyl substituents, which confer distinct chemical and biological properties compared to other pyrazole derivatives.
Properties
IUPAC Name |
[5-[4-(furan-2-ylmethyl)piperazine-1-carbonyl]-2-methylpyrazol-3-yl]-[4-(furan-2-ylmethyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N6O4/c1-26-22(24(32)30-12-8-28(9-13-30)18-20-5-3-15-34-20)16-21(25-26)23(31)29-10-6-27(7-11-29)17-19-4-2-14-33-19/h2-5,14-16H,6-13,17-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHXNTELEJWOBKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)N2CCN(CC2)CC3=CC=CO3)C(=O)N4CCN(CC4)CC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


-QUINOLINYL]CARBONYL}-1H-PYRAZOL-5-YL)METHANONE](/img/structure/B4374262.png)

![N~3~,N~5~-BIS[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE](/img/structure/B4374273.png)
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-2-furamide](/img/structure/B4374287.png)
![N~3~,N~5~-BIS[2-(TERT-BUTYL)PHENYL]-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE](/img/structure/B4374292.png)


![N~1~-(1-CYCLOPENTYL-3-METHYL-1H-PYRAZOL-5-YL)-2-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE](/img/structure/B4374322.png)
![N~1~-(1-BENZYL-5-METHYL-1H-PYRAZOL-3-YL)-2-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE](/img/structure/B4374330.png)
METHANONE](/img/structure/B4374332.png)
![[4-(1,2-BENZISOTHIAZOL-3-YL)PIPERAZINO]{4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]PHENYL}METHANONE](/img/structure/B4374334.png)
![4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-[1-(2-METHYLBENZYL)-1H-1,2,4-TRIAZOL-3-YL]BENZAMIDE](/img/structure/B4374336.png)
![4-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B4374338.png)
![N~1~-[4-CHLORO-1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-4-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]BENZAMIDE](/img/structure/B4374343.png)
